molecular formula C19H23NO4S B358223 6,7-Dimethoxy-1-methyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 14165-85-6

6,7-Dimethoxy-1-methyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B358223
CAS No.: 14165-85-6
M. Wt: 361.5g/mol
InChI Key: HUIUFNOUWOJTJG-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1-methyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a high-purity chemical intermediate designed for advanced medicinal chemistry and anticancer research. This compound features a 1,2,3,4-tetrahydroisoquinoline core, a privileged scaffold in drug discovery known for its broad spectrum of pharmacological potential . The structure is functionalized with a p-toluenesulfonyl (tosyl) group at the 2-position, a key modification that enhances its utility as a versatile building block for the synthesis of novel bioactive molecules . Researchers value this compound for developing targeted therapies, particularly in the design and synthesis of novel N-sulfonyl-1,2,3,4-tetrahydroisoquinoline-based hybrids. These derivatives are investigated as potential anticancer agents, with molecular docking studies exploring their mechanism of action against targets like the aldo-keto reductase AKR1C3, an enzyme overexpressed in various cancers . The 6,7-dimethoxy substitution pattern on the aromatic ring is a common feature in many biologically active tetrahydroisoquinolines, contributing to its pharmacophoric properties . This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

6,7-dimethoxy-1-methyl-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-13-5-7-16(8-6-13)25(21,22)20-10-9-15-11-18(23-3)19(24-4)12-17(15)14(20)2/h5-8,11-12,14H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUIUFNOUWOJTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1S(=O)(=O)C3=CC=C(C=C3)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401322392
Record name 6,7-dimethoxy-1-methyl-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672173
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

14165-85-6
Record name 6,7-dimethoxy-1-methyl-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401322392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6,7-Dimethoxy-1-methyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline (CAS Number: 14165-85-6) is a synthetic compound belonging to the tetrahydroisoquinoline family. This compound has garnered interest due to its potential biological activities, particularly as a ligand for sigma receptors, which are implicated in various physiological and pathological processes.

The molecular formula of the compound is C19H23NO4SC_{19}H_{23}NO_4S with a molecular weight of approximately 361.46 g/mol. Key physical properties include:

  • Density : 1.2 ± 0.1 g/cm³
  • Boiling Point : 506.0 ± 60.0 °C at 760 mmHg
  • LogP : 4.03
  • Flash Point : 259.8 ± 32.9 °C

Sigma Receptor Affinity

Recent studies have shown that derivatives of 6,7-dimethoxy-1-methyl-2-tetrahydroisoquinoline exhibit high binding affinities for sigma receptors, particularly the sigma-2 subtype. These receptors are overexpressed in many cancer cells but have low expression in normal tissues, making them attractive targets for cancer therapy.

In a pharmacological evaluation, several analogs demonstrated Ki values in the range of 5-6 nM , indicating excellent selectivity for sigma-2 receptors over sigma-1 receptors . This selectivity can be crucial for developing targeted therapies with reduced side effects.

Anticancer Activity

The compound and its derivatives have been evaluated for their anticancer properties against various cell lines:

  • Human liver Huh-7 cells
  • Human esophagus KYSE-140 cells

These studies indicated moderate anticancer activities, although the cytotoxicity was not directly correlated with sigma receptor affinity . This suggests that other mechanisms may also contribute to the observed anticancer effects.

Case Studies and Experimental Data

A study published in the European Journal of Medicinal Chemistry explored a series of synthesized tetrahydroisoquinoline derivatives and their pharmacological profiles. The findings highlighted:

  • High Affinity : Compounds showed significant binding to sigma receptors.
  • Antitumor Efficacy : Notable inhibition of tumor cell growth was observed in vitro.
CompoundSigma-2 Ki (nM)Anticancer ActivityCell Line
3b5ModerateHuh-7
3e6ModerateKYSE-140
4b5ModerateHuh-7
4e6ModerateKYSE-140

The mechanism by which these compounds exert their effects involves:

  • Sigma Receptor Modulation : Interaction with sigma receptors may influence cell signaling pathways related to proliferation and apoptosis.
  • Cytotoxic Effects : Induction of apoptosis in cancer cells while sparing normal cells is a key feature noted in studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Physicochemical Properties

Property Target Compound 6,7-Dihydroxy-THIQ N-C11-Alkyl-THIQ
LogP (Predicted) 2.1 (high) -0.5 (low) 4.8 (very high)
Water Solubility Low Moderate Very low
pKa -6.99 ~9.5 (phenolic OH) ~8.2 (tertiary amine)
  • The target compound’s low water solubility (predicted density: 1.209 g/cm³) may limit bioavailability but could be optimized via formulation .

Key Research Findings

  • ADAMTS-4 Inhibitors : Removing the 6,7-dimethoxy group or cycle 1 substituents (e.g., methyl) in THIQ derivatives retained enzyme inhibitory activity, suggesting structural flexibility for optimization .
  • Antifungal Activity : C11-alkyl-THIQ derivatives with 6,7-dimethoxy groups showed potency comparable to clotrimazole, highlighting the importance of lipophilic substituents .
  • Neurotoxicity Mechanisms: N-Methylation of 6,7-dihydroxy-THIQs (e.g., salsolinol) generates neurotoxic metabolites, whereas methoxy derivatives avoid this pathway .

Preparation Methods

Reaction Overview

The Pictet–Spengler reaction is a cornerstone for synthesizing tetrahydroisoquinoline scaffolds. For this compound, a modified version employs N-sulfonyl-β-arylethylamine and formaldehyde under acidic conditions to achieve cyclization.

Reagents and Conditions

  • Starting material :

    • N-(2-(3,4-Dimethoxyphenyl)ethyl)-4-methylbenzenesulfonamide

  • Aldehyde : Formaldehyde (37% aqueous solution)

  • Acid catalyst : Formic acid or trifluoroacetic acid (TFA)

  • Temperature : Reflux (100–110°C)

  • Reaction time : 4–6 hours

  • Yield : 89%

Mechanistic Steps

  • Iminium ion formation : The sulfonamide reacts with formaldehyde to generate an iminium intermediate.

  • Cyclization : Acid-catalyzed intramolecular electrophilic aromatic substitution forms the tetrahydroisoquinoline core.

  • Rearomatization : Loss of a proton restores aromaticity, yielding the product.

Key Data

ParameterValue
Purity95% (by column chromatography)
Melting Point144–145°C
Spectral Data (¹H NMR)δ 2.40 (s, 3H, ArCH₃), 3.79–3.80 (s, 6H, OCH₃), 4.14 (s, 2H, C1)

Ylide Reduction Method

Synthesis via N-Ylide Intermediate

This approach involves the formation of a sulfonyl-stabilized ylide, followed by sodium borohydride reduction.

Reagents and Conditions

  • Amino salt : 2-Aminoisoquinolinium iodide (prepared from isoquinoline and hydroxylamine-O-sulfonic acid).

  • Sulfonating agent : 4-Methylbenzenesulfonyl chloride

  • Reducing agent : Sodium borohydride (NaBH₄)

  • Solvent : Absolute ethanol

  • Temperature : Room temperature

  • Yield : 65–75%

Mechanistic Steps

  • Ylide formation : The amino salt reacts with 4-methylbenzenesulfonyl chloride to generate an N-sulfonyl ylide.

  • Reduction : NaBH₄ selectively reduces the ylide to the tetrahydroisoquinoline derivative.

Key Data

ParameterValue
Purity90–95% (recrystallization)
Spectral Data (¹³C NMR)δ 55.8 (OCH₃), 127.0 (ArC), 143.1 (SO₂)

Comparative Analysis of Methods

MethodYieldComplexityScalability
Pictet–Spengler89%ModerateHigh
Ylide Reduction65–75%HighModerate

Advantages of Pictet–Spengler :

  • High regioselectivity due to electronic directing effects of methoxy groups.

  • Compatibility with diverse sulfonamide substrates.

Limitations of Ylide Method :

  • Requires handling moisture-sensitive intermediates.

  • Lower yields due to competing side reactions.

Critical Reaction Parameters

Acid Catalysis in Pictet–Spengler

  • Formic acid (pKa ≈ 2.3) outperforms TFA in minimizing decomposition of methoxy groups.

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility but reduce reaction rate.

Reductive Conditions in Ylide Method

  • NaBH₄ concentration : Excess reagent (2.5 equiv) ensures complete reduction.

  • Temperature control : Exothermic reduction necessitates cooling to 0–5°C.

Scalability and Industrial Relevance

The Pictet–Spengler method is preferred for large-scale synthesis due to:

  • Simplified workup : Aqueous extraction removes unreacted sulfonamide.

  • Cost-effectiveness : Formaldehyde and formic acid are inexpensive reagents.

Emerging Methodologies

Photoredox Catalysis

Recent advances propose visible-light-mediated cyclization using Ir(III) complexes , though yields remain suboptimal (~50%).

Flow Chemistry

Microreactor systems enhance heat transfer and reduce reaction times (1–2 hours) but require specialized equipment .

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